(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol
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Overview
Description
(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is a versatile small molecule scaffold with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring with an amino group and a hydroxymethyl group attached to it. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobicyclo[2.2.1]heptan-1-yl)methanol typically involves the reduction of a bicyclic ketone precursor. One common method is the reduction of 4-oxobicyclo[2.2.1]heptane-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of {4-Aminobicyclo[2.2.1]heptan-1-yl}carboxylic acid.
Reduction: Formation of {4-Aminobicyclo[2.2.1]heptan-1-yl}amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Aminobicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol
- {4-Hydroxybicyclo[2.2.1]heptan-1-yl}methanol
- {4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid}
Uniqueness
(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxymethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in synthetic chemistry .
Properties
IUPAC Name |
(4-amino-1-bicyclo[2.2.1]heptanyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYZHMCGAIUVBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375000-42-2 |
Source
|
Record name | {4-aminobicyclo[2.2.1]heptan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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